NCO-04
Description
NCO-04 is a novel small-molecule inhibitor targeting SIRT1, a NAD+-dependent deacetylase implicated in cancer cell survival, apoptosis resistance, and epigenetic regulation. It belongs to the 2-aminobenzoyl derivative class and demonstrates potent anti-leukemic activity, particularly in adult T-cell leukemia (ATL) and other hematologic malignancies . Key features include:
- Mechanism: Dual inhibition of SIRT1 (IC₅₀ = 52 μM) and SIRT2 (IC₅₀ = 33 μM), leading to increased histone H3 acetylation, mitochondrial dysfunction, caspase activation, and ROS generation .
- Efficacy: GI₅₀ values of 26 μM in Daudi cells and 24.3 μM in primary acute ATL cells, outperforming its structural analog NCO-01 .
- Cellular Effects: Induces apoptosis (caspase-dependent and -independent pathways) and autophagy, with marked selectivity for SIRT1-overexpressing leukemia cells .
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.349 |
IUPAC Name |
2-(3-Phenoxy-phenylamino)-benzamide |
InChI |
InChI=1S/C19H16N2O2/c20-19(22)17-11-4-5-12-18(17)21-14-7-6-10-16(13-14)23-15-8-2-1-3-9-15/h1-13,21H,(H2,20,22) |
InChI Key |
SWPFVHZAKDKRJM-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=CC=C1NC2=CC=CC(OC3=CC=CC=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCO-04; NCO 04; NCO04 |
Origin of Product |
United States |
Comparison with Similar Compounds
NCO-01
NCO-01 is a structural analog of NCO-04 with overlapping targets but distinct pharmacological profiles:
Key Differences :
Sirtinol
Sirtinol, a first-generation SIRT1 inhibitor, shares functional similarities but lacks structural and mechanistic overlap:
Key Differences :
- This compound’s dual SIRT1/SIRT2 targeting enhances anti-leukemic efficacy compared to sirtinol’s single-target approach .
- Sirtinol lacks the autophagy-inducing effects observed with this compound .
NCO-90/141
NCO-90/141 are selective SIRT2 inhibitors, contrasting with this compound’s dual mechanism:
Key Differences :
- This compound’s dual inhibition addresses SIRT1-driven survival pathways, whereas NCO-90/141 is optimized for SIRT2-high malignancies .
Research Findings and Implications
- Superior Efficacy of this compound: Demonstrated by lower GI₅₀ values in ATL cells and broader mechanisms (ROS, EndoG, autophagy) compared to NCO-01 and sirtinol .
- Resistance Mitigation: SIRT1 knockdown only partially rescues this compound-induced death, suggesting SIRT2 and off-target contributions .
- Clinical Potential: this compound’s ability to target both apoptosis and autophagy may overcome therapeutic resistance in relapsed ATL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
